molecular formula C22H19BrN2O3S B2711294 4-(3-bromobenzyl)-2-(3,5-dimethylphenyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide CAS No. 893789-46-3

4-(3-bromobenzyl)-2-(3,5-dimethylphenyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide

Cat. No. B2711294
M. Wt: 471.37
InChI Key: KSFQPGCVKXGVNE-UHFFFAOYSA-N
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Description

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Synthesis Analysis

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Molecular Structure Analysis

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Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

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Scientific Research Applications

Photodynamic Therapy Applications

The synthesis and characterization of new compounds with potential applications in photodynamic therapy (PDT) have been extensively studied. For instance, a study by Pişkin, Canpolat, and Öztürk (2020) discusses the synthesis of new zinc phthalocyanine derivatives, highlighting their excellent fluorescence properties, high singlet oxygen quantum yield, and suitability for Type II PDT mechanisms, suggesting their potential in cancer treatment through photodynamic therapy (Pişkin, Canpolat, & Öztürk, 2020).

Chemical Synthesis and Reactivity

Significant work has been done on the chemical synthesis and reactivity of related thiadiazine derivatives. Fülöpová et al. (2015) reported an efficient synthesis route to 4H-benzo[b][1,4]thiazine 1,1-dioxides through an unprecedented ring contraction method, highlighting their pharmacological relevance and industrial applications (Fülöpová, Krchňáková, Schütznerová, Zajicek, & Krchňák, 2015).

Catalytic Applications

Another research angle involves the catalytic applications of thiadiazine derivatives. Khazaei, Abbasi, and Moosavi‐Zare (2016) synthesized a novel N-bromo sulfonamide catalyst derived from a thiadiazine backbone, demonstrating its efficiency in the synthesis of organic compounds under neutral conditions, indicating the broad applicability of such compounds in organic synthesis and potential industrial processes (Khazaei, Abbasi, & Moosavi‐Zare, 2016).

Safety And Hazards

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Future Directions

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properties

IUPAC Name

4-[(3-bromophenyl)methyl]-2-(3,5-dimethylphenyl)-1,1-dioxo-1λ6,2,4-benzothiadiazin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19BrN2O3S/c1-15-10-16(2)12-19(11-15)25-22(26)24(14-17-6-5-7-18(23)13-17)20-8-3-4-9-21(20)29(25,27)28/h3-13H,14H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSFQPGCVKXGVNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)N2C(=O)N(C3=CC=CC=C3S2(=O)=O)CC4=CC(=CC=C4)Br)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19BrN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3-bromobenzyl)-2-(3,5-dimethylphenyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide

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